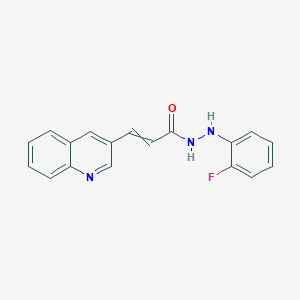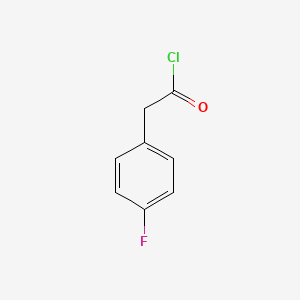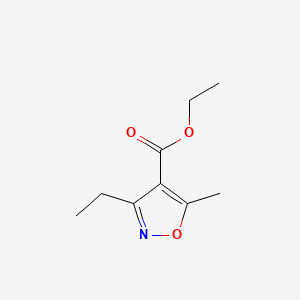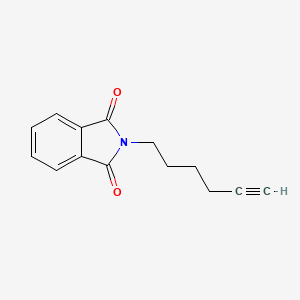
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione
概要
説明
2-(Hex-5-yn-1-yl)isoindoline-1,3-dione (HID) is an organic compound with an interesting range of applications in chemical synthesis and research. HID is an important building block in the synthesis of several natural products, including alkaloids, steroids, and other molecules. It is a versatile reagent that can be used in a variety of chemical processes, including the formation of enamines, nitroalkenes, and nitroalkanes. HID has also been used in the synthesis of drugs and pharmaceuticals, as well as in the development of organic electrochemical transistors. Additionally, HID has been studied for its potential biological activities, such as its anti-inflammatory and anti-cancer properties.
科学的研究の応用
Biological and Pharmaceutical Compounds
Isoindoline-1,3-dione derivatives are known as phthalimides and are important in biological and pharmaceutical compounds. They are structural motifs in various natural products and have been synthesized for use in medicinal chemistry due to their biological activities .
Life Sciences Research
This compound is used in life sciences research, particularly in the study of advanced technologies related to health and medicine .
Organic Synthesis
The compound serves as a reagent in organic synthesis, aiding in the creation of complex molecules for various chemical studies .
Environmental Testing
It may also be used in environmental testing reagents, contributing to the detection and analysis of environmental pollutants .
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE plays a crucial role in terminating nerve transmission by hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses.
Mode of Action
“2-(hex-5-yn-1-yl)isoindoline-1,3-dione” inhibits AChE, leading to increased levels of ACh. This inhibition enhances cholinergic signaling, which is beneficial since low ACh levels are associated with Alzheimer’s disease (AD) development .
Biochemical Pathways
The compound modulates the cholinergic system, impacting neurotransmission and cognitive function. By inhibiting AChE, it maintains higher ACh levels, potentially mitigating AD symptoms .
Pharmacokinetics
- The compound’s absorption depends on its lipophilicity and solubility. It likely distributes to the central nervous system due to its role in modulating neurotransmission. Metabolism occurs via liver enzymes. Elimination primarily occurs through the kidneys .
Action Environment
Environmental factors, such as pH, temperature, and oxidative stress, can influence the compound’s stability and efficacy. Ensuring optimal conditions during drug administration is crucial .
特性
IUPAC Name |
2-hex-5-ynylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h1,5-6,8-9H,3-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALVSJIWVWDFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391665 | |
| Record name | N-(5-Hexynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Hexynyl)phthalimide | |
CAS RN |
6097-08-1 | |
| Record name | N-(5-Hexynyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

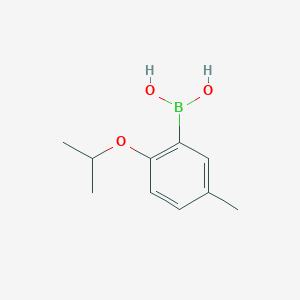
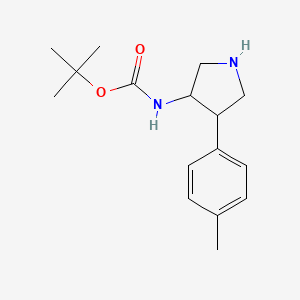
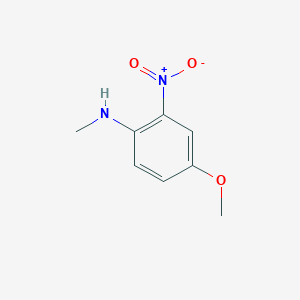
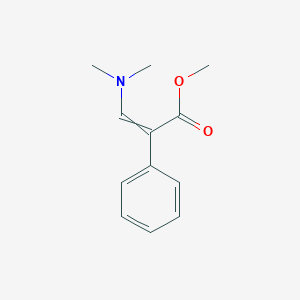


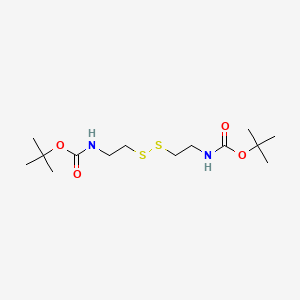
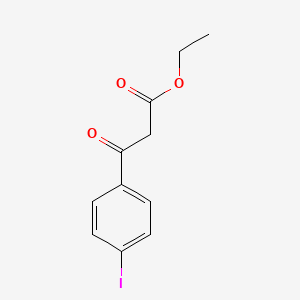
![2-[3-(Trifluoromethyl)phenoxy]ethanethioamide](/img/structure/B1307468.png)
